molecular formula C24H17Cl3N2O3 B2631840 (2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE CAS No. 380477-31-6

(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE

Cat. No.: B2631840
CAS No.: 380477-31-6
M. Wt: 487.76
InChI Key: UJWDUWIPHZYJQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes multiple functional groups such as methoxy, cyano, and chlorobenzyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can lead to the formation of reduced analogs of the compound.

Scientific Research Applications

Chemistry

In chemistry, (2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between different functional groups and biological molecules. It may serve as a probe to investigate enzyme activities or as a ligand in binding studies.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure may allow for the development of new drugs with specific therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism of action of (2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: A compound with a similar chlorinated aromatic structure.

    Steviol glycoside: Another compound with multiple functional groups and potential biological activity.

Uniqueness

(2E)-3-{4-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl3N2O3/c1-31-23-9-15(6-7-22(23)32-14-16-4-2-3-5-21(16)27)8-17(13-28)24(30)29-20-11-18(25)10-19(26)12-20/h2-12H,14H2,1H3,(H,29,30)/b17-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWDUWIPHZYJQT-CAOOACKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC(=CC(=C2)Cl)Cl)OCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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